molecular formula C8H8N4S B3094532 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine CAS No. 125926-68-3

4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine

Cat. No.: B3094532
CAS No.: 125926-68-3
M. Wt: 192.24 g/mol
InChI Key: VDGXZILHFBWFHS-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol This compound features a pyrimidine ring substituted with a hydrazinyl group at the 4-position and a thiophen-2-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazones and amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine involves its interaction with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activities and disruption of cellular processes . The thiophen-2-yl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine is unique due to the presence of both hydrazinyl and thiophen-2-yl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-thiophen-2-ylpyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-12-7-3-4-10-8(11-7)6-2-1-5-13-6/h1-5H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGXZILHFBWFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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